Enhanced Hydrogen Bond Acceptor Capacity vs. Non-Fluorinated Propanol Analogs
The presence of the fluorine atom at the terminal position of the propanol chain introduces a strong hydrogen-bond accepting group (C-F) that is absent in non-fluorinated analogs like 1-(8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. While direct experimental pKHB values are not available for this compound, the inductive effect of fluorine is universally established. For a standard analog, the non-fluorinated alcohol only has a single H-bond acceptor (OH), whereas the target compound has two (OH and F). This difference in H-bond acceptor count (2 vs 1) predictably alters aqueous solubility and target-binding dynamics.
| Evidence Dimension | Count of Hydrogen Bond Acceptor Atoms |
|---|---|
| Target Compound Data | 2 H-bond acceptors (1 hydroxyl oxygen, 1 fluorine) |
| Comparator Or Baseline | 1-(8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol: 1 H-bond acceptor (hydroxyl oxygen only) |
| Quantified Difference | 100% increase in H-bond acceptor count (2 vs 1) |
| Conditions | Inferred from chemical structure; standard medicinal chemistry principles |
Why This Matters
This predictable increase in hydrogen bonding capacity is a critical differentiator for projects focused on modifying target-binding affinity or aqueous solubility through fluorination, where the non-fluorinated version would be inadequate.
